molecular formula C17H30O B040947 (2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one CAS No. 121981-51-9

(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one

Cat. No. B040947
M. Wt: 250.4 g/mol
InChI Key: PZUINMYOGJLKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one, commonly known as Muscalure, is a pheromone that is found in the male housefly. This compound is responsible for attracting female houseflies and is widely used in agricultural and industrial settings to control housefly populations. Muscalure has also been the subject of scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

Muscalure works by mimicking the natural pheromones produced by the male housefly. Female houseflies are attracted to the scent of Muscalure and will follow the scent trail to the source. Once they reach the source, they can be trapped or killed using insecticides.

Biochemical And Physiological Effects

Muscalure has been shown to have a variety of biochemical and physiological effects on insects. It can disrupt the mating behavior of houseflies by interfering with their ability to detect natural pheromones. In addition, Muscalure has been shown to have a repellent effect on other insect species, such as mosquitoes and cockroaches.

Advantages And Limitations For Lab Experiments

Muscalure has several advantages for use in lab experiments. It is a natural and environmentally friendly compound that can be easily synthesized or extracted. It is also highly specific to the housefly species, making it a useful tool for studying housefly behavior and physiology. However, Muscalure has some limitations, including its short half-life and potential for degradation in certain environments.

Future Directions

There are several future directions for research on Muscalure. One area of interest is the potential use of Muscalure in drug delivery systems. Muscalure could be used as a carrier molecule for drugs, allowing for targeted delivery to specific tissues or cells. Another area of interest is the potential use of Muscalure in cancer treatment. Muscalure has been shown to have anti-tumor effects in some studies, and further research could explore its potential for use in cancer therapy. Additionally, further research could be conducted on the ecological impact of Muscalure use in agriculture and industry, as well as its potential for use in controlling other insect species.

Synthesis Methods

Muscalure can be synthesized using a variety of methods, including chemical synthesis and biological extraction. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler precursor molecules. Biological extraction involves isolating the compound from natural sources, such as the male housefly.

Scientific Research Applications

Muscalure has been the subject of extensive scientific research due to its potential applications in various fields. In agriculture, Muscalure is used as a natural and environmentally friendly way to control housefly populations. In industry, Muscalure is used as a component in insect traps and baits. In addition, Muscalure has also been studied for its potential use in medical applications, such as drug delivery and cancer treatment.

properties

CAS RN

121981-51-9

Product Name

(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

(2E,4E)-4,6,10,12-tetramethyltrideca-2,4-dien-7-one

InChI

InChI=1S/C17H30O/c1-7-8-14(4)12-16(6)17(18)10-9-15(5)11-13(2)3/h7-8,12-13,15-16H,9-11H2,1-6H3/b8-7+,14-12+

InChI Key

PZUINMYOGJLKPQ-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/C(=C/C(C)C(=O)CCC(C)CC(C)C)/C

SMILES

CC=CC(=CC(C)C(=O)CCC(C)CC(C)C)C

Canonical SMILES

CC=CC(=CC(C)C(=O)CCC(C)CC(C)C)C

synonyms

4,6,10,12-tetramethyl-2,4-tridecadien-7-one
4Me-TDD-one

Origin of Product

United States

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